H-Gln-Arg-Pro-Arg-OH
Description
Molecular Identification and Primary Structure Characterization
The primary structure of a peptide is the linear sequence of its amino acids. ucsb.edu For H-Gln-Arg-Pro-Arg-OH, this sequence consists of L-Glutamine (Gln), L-Arginine (Arg), L-Proline (Pro), and another L-Arginine (Arg). These are among the 20 common, proteinogenic amino acids. imgt.org
The structure begins with Glutamine at the N-terminus and concludes with Arginine, which has a free carboxyl group (-OH), at the C-terminus. Each amino acid possesses a unique side chain (R-group) that determines its chemical properties. imgt.orgtechnologynetworks.com Glutamine has a polar, uncharged amide side chain. wikipedia.org Arginine is characterized by a guanidinium (B1211019) group, making it a positively charged, basic amino acid at physiological pH. wikipedia.org Proline is unique as its side chain forms a cyclic structure, bonding back to its own backbone nitrogen, which imparts significant conformational rigidity to the peptide chain. benjamin-mills.com
Table 1: Molecular Properties of this compound and its Constituent Amino Acids Note: The molecular weight of the tetrapeptide is calculated by summing the residue masses of its constituent amino acids and adding the mass of one water molecule.
| Compound Name | Abbreviation | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | QRPR | C22H42N12O6 | 570.3303 |
| L-Glutamine | Gln / Q | C5H10N2O3 | 146.0695 |
| L-Arginine | Arg / R | C6H14N4O2 | 174.1117 |
| L-Proline | Pro / P | C5H9NO2 | 115.0633 |
This table is interactive. Click on headers to sort.
Natural Occurrence and Biological Context of the this compound Sequence
The specific sequence Gln-Arg-Pro-Arg is not typically found as an independent, naturally occurring tetrapeptide. Instead, its significance arises from its position within larger, biologically active peptides.
The this compound sequence represents the first four amino acids at the N-terminus of Apelin-13, an important peptide hormone. nih.gov The full sequence of Apelin-13 is H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH. nih.gov
While this compound is a fragment of a larger peptide, other tetrapeptides with similar sequences have been studied for their own biological activities. A notable example is the tetrapeptide H-Gly-Gln-Pro-Arg-OH (GQPR).
This sequence is a fragment of immunoglobulin G. lifetein.com A modified, lipid-soluble version of this peptide, Palmitoyl-Gly-Gln-Pro-Arg-OH, is known as Palmitoyl Tetrapeptide-7 or by the trade name Rigin™. lifetein.com This lipopeptide is used in cosmetic applications and is suggested to help regulate cytokine balance in the skin. lifetein.com The similarity in sequence, particularly the Gln-Pro-Arg motif, points to a potential structural or functional role for this specific arrangement of amino acids in biological recognition processes.
Conceptual Framework for Academic Investigation of this compound
The study of the isolated tetrapeptide this compound can be framed within several key research concepts. Given its identity as the N-terminal fragment of the potent hormone Apelin-13, a primary area of investigation would be its role in the structure-activity relationship of apelin peptides.
Research could explore whether this tetrapeptide alone can bind to the APJ receptor or if it acts as a competitive antagonist or a biased agonist, a molecule that selectively activates certain downstream signaling pathways over others. nih.gov Furthermore, studies on the stability of Apelin-13 have identified cleavage sites for enzymes like angiotensin-converting enzyme 2 (ACE2). nih.gov Investigating the enzymatic stability of this compound itself could provide insights into the initial steps of Apelin-13 degradation.
Comparing its biological activity, or lack thereof, to structurally related peptides like H-Gly-Gln-Pro-Arg-OH could help delineate the specific contribution of the N-terminal glutamine versus glycine (B1666218) in peptide function. Such studies would contribute to a deeper understanding of peptide-receptor interactions and inform the rational design of novel therapeutic agents targeting the apelin system.
Structure
2D Structure
Properties
Molecular Formula |
C22H41N11O6 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H41N11O6/c23-12(7-8-16(24)34)17(35)31-13(4-1-9-29-21(25)26)19(37)33-11-3-6-15(33)18(36)32-14(20(38)39)5-2-10-30-22(27)28/h12-15H,1-11,23H2,(H2,24,34)(H,31,35)(H,32,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
QGXHEXJEKDVBEE-AJNGGQMLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Peptide Synthesis and Derivatization Strategies for H Gln Arg Pro Arg Oh
Chemical Synthesis Methodologies for H-Gln-Arg-Pro-Arg-OH
The synthesis of this compound can be approached through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS). Each method offers distinct advantages and challenges, particularly concerning the specific amino acid sequence of this tetrapeptide.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides of moderate length. chempep.com The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. chempep.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. chempep.com
The success of SPPS for this compound hinges on the careful selection of coupling reagents and orthogonal protecting groups to ensure high coupling efficiency and minimize side reactions. rsc.orgnih.gov
Protecting Group Strategy: The most widely adopted strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. bachem.com In this strategy, the Nα-amino group is temporarily protected with the base-labile Fmoc group, while side-chain functional groups are protected with acid-labile groups like tert-butyl (tBu). bachem.com
For the synthesis of this compound, the following protecting groups are standard:
Glutamine (Gln): The side-chain amide of glutamine is typically protected with the trityl (Trt) group to prevent dehydration and other side reactions during activation. rsc.org Fmoc-Gln(Trt)-OH is the standard reagent used. cem.com
Arginine (Arg): The bulky guanidinium (B1211019) side chain of arginine requires robust protection to prevent side reactions, most notably δ-lactam formation upon activation. researchgate.net The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the most commonly used protecting group for arginine in Fmoc-SPPS due to its sufficient stability during chain assembly and its relatively straightforward removal with trifluoroacetic acid (TFA) during final cleavage. nih.govthermofisher.com
| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group |
| Gln | Fmoc | Trt (trityl) |
| Arg | Fmoc | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Pro | Fmoc | None |
Coupling Reagents: The formation of the peptide bond between the activated carboxyl group of the incoming amino acid and the free N-terminal amine of the resin-bound peptide is facilitated by a coupling reagent. The Arg-Pro and Gln-Arg linkages in the target peptide can be challenging. Arginine itself can be difficult to couple due to the steric hindrance of its Pbf-protected side chain. biotage.com It is often recommended to "double couple" arginine residues, meaning the coupling reaction is performed twice to ensure complete incorporation and avoid deletion sequences. biotage.com
Several classes of coupling reagents are available, with uronium/aminium salts being highly efficient. HATU and HBTU are preferred over older reagents like PyBOP for their superior acylation rates and ability to reduce racemization. nih.gov HCTU has also been shown to be a highly efficient and cost-effective alternative to HATU. americanlaboratory.com
| Coupling Reagent | Class | Key Characteristics |
| HBTU | Aminium Salt | Highly efficient, cost-effective, but can cause guanidinylation of the N-terminus if used in excess. sigmaaldrich.com |
| HATU | Aminium Salt | Generally more reactive than HBTU with less epimerization, but more expensive. thermofisher.comamericanlaboratory.com |
| HCTU | Aminium Salt | Efficiency comparable to HATU but at a lower cost. americanlaboratory.com |
| DIC/Oxyma | Carbodiimide/Additive | A modern, safer alternative to DIC/HOBt, as OxymaPure is not explosive. Efficient at suppressing racemization. acs.org |
For the synthesis of this compound, a combination of a highly efficient uronium salt like HATU or HCTU with a base such as N,N-diisopropylethylamine (DIEA) is a common and effective choice.
Resin Selection: To obtain the final peptide with a free C-terminal carboxylic acid (-OH), a suitable resin must be chosen. The Wang resin is the most widely used solid support for this purpose in Fmoc-based SPPS. nih.gov The first amino acid, Arginine in this case, is attached to the resin via an ester linkage that is stable to the basic conditions used for Fmoc group removal but labile to strong acid for final cleavage. rsc.org
Cleavage Procedures: Once the peptide chain assembly is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups (Pbf and Trt) must be removed. This is typically achieved in a single step using a strong acid, most commonly Trifluoroacetic Acid (TFA). sigmaaldrich.com
During cleavage, the acid-labile protecting groups are released as reactive carbocations, which can cause unwanted modifications to sensitive amino acid residues. To prevent these side reactions, "scavengers" are added to the TFA to trap these reactive species. sigmaaldrich.com For a peptide containing two arginine residues protected with Pbf, a robust cleavage cocktail is necessary. The prolonged exposure to acid required for complete removal of multiple Pbf groups can increase the risk of side reactions. google.com Research suggests that cleavage times for arginine-rich peptides should be extended, for instance, a baseline of 90 minutes plus an additional 30 minutes for each arginine residue, or even up to 6 hours for peptides with four or more arginines. researchgate.net
Several established cleavage cocktails are suitable for this purpose:
| Reagent Cocktail | Composition | Primary Application/Comments |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | A general, non-malodorous cocktail suitable for most sequences if appropriate protecting groups are used. Effective for scavenging trityl cations from Gln(Trt). sigmaaldrich.com |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5% / 5% / 5% / 5% / 2.5% |
| Reagent B | TFA / Phenol / H₂O / TIS | 88% / 5% / 5% / 2% |
After cleavage, the crude peptide is typically precipitated from the TFA solution by adding cold diethyl ether, collected by centrifugation, and then washed to remove residual scavengers and cleaved protecting groups. chempep.com
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis, is the classical method where coupling and deprotection reactions are carried out in a homogeneous solution. chempep.comnih.gov A key difference from SPPS is that the intermediate peptide products must be purified after each step, often by extraction or crystallization. chempep.com While more labor-intensive, SPS is highly scalable and can be advantageous for the large-scale production of shorter peptides like this compound. chempep.com
For a tetrapeptide like this compound, a fragment condensation strategy is a viable solution-phase approach. This involves synthesizing smaller, protected peptide fragments and then coupling them together. A logical approach for this tetrapeptide would be a (2+2) fragment condensation, for example, coupling the dipeptide fragment Gln-Arg with the dipeptide fragment Pro-Arg.
Synthesis of Fragments: The protected dipeptide fragments, such as Fmoc-Gln(Trt)-Arg(Pbf)-OH and H-Pro-Arg(Pbf)-OH, could be synthesized either in solution or via SPPS and then cleaved from the resin while keeping the side-chain protecting groups intact.
Coupling of Fragments: The coupling of these fragments in solution presents a significant challenge: the risk of racemization of the C-terminal amino acid of the activating fragment. scribd.com To minimize this risk, the C-terminal residue of the activating fragment should ideally be Glycine (B1666218) or Proline. In the case of coupling Fmoc-Gln(Trt)-Arg(Pbf)-OH to H-Pro-Arg(Pbf)-OH, the activating fragment ends in Arginine, which is prone to racemization. Therefore, coupling reagents and conditions must be carefully selected to suppress this side reaction. The use of additives like OxymaPure can be beneficial. acs.org
A critical aspect of solution-phase synthesis is the purification and characterization of each intermediate product before proceeding to the next step. This ensures the high purity of the final peptide. chempep.com
Purification: After each coupling or deprotection step, the reaction mixture contains the desired product along with unreacted starting materials, reagents, and by-products. Purification is typically achieved through:
Extraction: Utilizing the differential solubility of the product and impurities in immiscible solvent systems (e.g., ethyl acetate and aqueous acid/base solutions).
Crystallization: If the intermediate is a stable, crystalline solid, recrystallization can be a highly effective purification method.
Chromatography: For intermediates that are difficult to purify by other means, column chromatography on silica gel may be necessary.
Analytical Characterization: The identity and purity of each isolated intermediate must be confirmed. Common analytical techniques include:
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and assess the purity of the isolated product.
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity. Reversed-phase HPLC (RP-HPLC) is the standard method, typically using a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA. bachem.com
Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediate, ensuring the correct amino acid was coupled. Electrospray ionization mass spectrometry (ESI-MS) is commonly used. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural confirmation of the intermediates.
After the final fragment condensation and removal of all protecting groups, the crude this compound is purified by preparative RP-HPLC to yield the final product of high purity. peptide.com
Design and Synthesis of this compound Analogs
The design of analogs of this compound is a key strategy to overcome the inherent limitations of natural peptides, such as poor stability in blood and low oral bioavailability. This process involves the chemical modification of the original peptide to create new molecules with improved therapeutic potential.
Rational Design Principles for Site-Specific Amino Acid Substitutions
Rational design of peptide analogs involves a deep understanding of the structure-activity relationship (SAR), which defines how the chemical structure of a molecule correlates with its biological activity. creative-peptides.comamericanpeptidesociety.org For the this compound sequence, site-specific amino acid substitutions are guided by principles aimed at enhancing bioactivity, selectivity, and stability. The goal is to identify key structural features that influence the desired biological effects. creative-peptides.com
Key considerations for amino acid substitution include:
Charge: The two arginine residues contribute a significant positive charge to the peptide. Modifying these positions or the Gln residue can alter the peptide's electrostatic interactions with its biological target. The guanidinium group of arginine is crucial for electrostatic and hydrogen bond interactions. nih.gov
Steric Hindrance: The size and shape of the amino acid side chains are critical. The proline residue already introduces a significant conformational constraint. Substitutions at other positions can be used to either increase or decrease flexibility, which can affect receptor binding.
Secondary Structure Propensity: The Pro-Arg sequence can favor the formation of a β-turn, a common secondary structure motif in bioactive peptides. Substitutions can be designed to stabilize or disrupt this conformation, allowing researchers to probe its importance for activity.
Quantitative structure-activity relationship (QSAR) models are often employed to predict the activity of new analogs. nih.govmdpi.comnih.gov These computational models use the physicochemical properties of amino acids to correlate structural changes with biological outcomes, guiding the synthesis of more potent and specific peptide analogs. nih.gov
| Position | Original Residue | Potential Substitution | Rationale for Substitution |
|---|---|---|---|
| 1 | Gln (Glutamine) | Asn (Asparagine) | Slightly alter side chain length while maintaining polarity. |
| 1 | Gln (Glutamine) | His (Histidine) | Introduce a different basic, aromatic residue to probe electronic and steric requirements. |
| 2 | Arg (Arginine) | Lys (Lysine) | Modify the geometry and hydrogen bonding capacity of the basic side chain. |
| 2 | Arg (Arginine) | Orn (Ornithine) | Shorten the basic side chain to assess the importance of its length for activity. |
| 3 | Pro (Proline) | Aze (Azetidine-2-carboxylic acid) | Introduce a more rigid constraint to further restrict backbone conformation. |
| 4 | Arg (Arginine) | hArg (Homoarginine) | Extend the basic side chain to probe the spatial limits of the binding pocket. |
Incorporation of D-Amino Acids and Conformationally Constrained Residues
A significant challenge for peptide therapeutics is their rapid degradation by proteases in the body. One effective strategy to enhance stability is the incorporation of non-natural amino acids, such as D-amino acids (the enantiomers of the naturally occurring L-amino acids).
D-Amino Acid Substitution: Replacing one or more L-amino acids in the this compound sequence with their D-counterparts can render the peptide resistant to cleavage by proteases, which are stereospecific for L-amino acids. This modification can significantly prolong the peptide's half-life in biological systems. However, such substitutions must be carefully evaluated, as they can also alter the peptide's conformation and potentially reduce its binding affinity to its target.
Conformationally Constrained Residues: The inherent flexibility of linear peptides often results in a loss of entropy upon binding to a receptor, which is energetically unfavorable. nih.gov Introducing conformational constraints can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and specificity. nih.govnih.gov Methods to achieve this include:
Cyclization: The peptide can be cyclized, for example, through a head-to-tail amide bond or by introducing cysteine residues to form a disulfide bridge. This restricts the number of accessible conformations. nih.gov
Incorporation of Rigid Amino Acids: Introducing residues like aminoisobutyric acid (Aib) or other α,α-disubstituted amino acids can restrict the peptide backbone's rotational freedom.
These strategies aim to create analogs that are not only more stable but also possess a more defined three-dimensional structure, which can lead to improved interaction with their biological targets. nih.gov
N-Terminal and C-Terminal Modifications (e.g., amidation, acylation, palmitoylation)
Modifying the N-terminus (the free amine group of Gln) and the C-terminus (the free carboxyl group of Arg) is a common strategy to enhance the stability and alter the properties of peptides. sb-peptide.com These terminals are often the first points of attack for exopeptidases.
N-Terminal Modifications:
Acylation: The addition of an acetyl group (acetylation) to the N-terminus removes the positive charge, which can increase the peptide's stability against aminopeptidases.
Palmitoylation: The attachment of a long-chain fatty acid like palmitic acid results in a lipopeptide. This modification increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes and may prolong its duration of action by promoting binding to plasma proteins like albumin. An example of a related modified peptide is Palmitoyl-Gly-Gln-Pro-Arg-OH. chemspider.combachem.com
C-Terminal Modifications:
Amidation: Converting the C-terminal carboxylic acid to a carboxamide neutralizes the negative charge. This modification prevents degradation by carboxypeptidases and can be crucial for mimicking the structure of many naturally occurring peptide hormones, potentially improving receptor binding and activity. nih.gov
| Modification Type | Example | Purpose | Potential Effect |
|---|---|---|---|
| N-Terminal Acylation | Acetylation | Block N-terminal degradation, remove charge | Increased stability against aminopeptidases. |
| N-Terminal Lipidation | Palmitoylation | Increase lipophilicity, promote membrane interaction | Enhanced cell permeability and plasma half-life. |
| C-Terminal Amidation | Amide formation | Block C-terminal degradation, remove charge | Increased stability against carboxypeptidases, may improve receptor binding. |
Peptidomimetic Design Inspired by the this compound Sequence
Peptidomimetics are molecules designed to mimic the structure and function of a natural peptide but with improved drug-like properties. The design of peptidomimetics based on the this compound sequence focuses on retaining the key pharmacophoric elements—the specific spatial arrangement of side chains responsible for biological activity—while replacing the unstable peptide backbone.
Strategies for Mimicking the Bioactive Conformation of the Tetrapeptide Motif
The biological activity of a peptide is often dependent on a specific three-dimensional conformation it adopts when binding to its receptor. researchgate.net For a short tetrapeptide like this compound, this bioactive conformation is likely to involve a turn structure, especially due to the presence of the proline residue. Strategies to mimic this conformation include:
Turn Mimetics: Designing non-peptidic scaffolds that can hold the crucial side chains of Gln, Arg, and Arg in a spatial arrangement that mimics a β-turn or γ-turn. This involves using rigid organic molecules as a template.
Backbone Modifications: Introducing modifications within the peptide backbone, such as aza-peptides (where the α-carbon is replaced by a nitrogen atom) or peptoids (N-substituted glycine oligomers), can create molecules that are resistant to proteolysis while potentially maintaining the correct side-chain orientation.
Cyclic Peptidomimetics: Small, constrained cyclic structures can be designed to lock the molecule into its bioactive shape. These can be synthesized to present the key functional groups in the precise geometry required for receptor interaction.
The goal of these strategies is to create smaller, more stable molecules that can reproduce the biological effect of the parent peptide with higher efficacy and better pharmacokinetic properties.
Development of Conformationally Constrained Scaffolds for Enhanced Stability and Interaction
To overcome the inherent instability and flexibility of linear peptides, the bioactive sequence can be grafted onto a more stable and structurally defined scaffold. researchgate.net This approach leverages the stability of the scaffold while using the peptide motif for specific biological targeting.
Disulfide-Constrained Scaffolds: Naturally occurring disulfide-rich peptides, often called "knottins," are exceptionally stable to heat and proteases. nih.gov The Gln-Arg-Pro-Arg sequence could be engineered into a surface-exposed loop of such a scaffold. This would present the bioactive motif in a constrained conformation, potentially leading to high-affinity binding while benefiting from the scaffold's intrinsic stability. nih.govpharmafocusamerica.com
Cyclotide Scaffolds: Cyclotides are plant-derived peptides that are head-to-tail cyclized and contain a cystine knot motif, making them remarkably stable. researchgate.net These can be used as frameworks for grafting the this compound sequence, creating highly stable analogs suitable for challenging biological environments.
Synthetic Scaffolds: A variety of synthetic molecular scaffolds can be used to present the key amino acid side chains. For example, bicyclic peptides can be designed where one ring provides cell-penetrating properties and the other presents the target-binding sequence, leading to potent and cell-permeable inhibitors. discoveryontarget.com
By using these constrained scaffolds, it is possible to develop peptide-based molecules that retain the specific activity of the this compound motif but with the enhanced stability and favorable pharmacological properties required for therapeutic applications. nih.gov
Advanced Structural and Conformational Analysis of H Gln Arg Pro Arg Oh
Experimental Determination of Solution-State Conformations of H-Gln-Arg-Pro-Arg-OH and Related Peptides
The solution-state structure of a peptide is often not a single rigid conformation but rather an ensemble of interconverting structures. mdpi.com Experimental techniques provide averaged structural parameters that reflect the populations of these conformers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing various NMR parameters, it is possible to define the preferred backbone and side-chain torsion angles. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the conformational analysis of peptides like this compound. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, which is a direct consequence of the peptide's conformation.
Chemical Shift Analysis: The deviation of ¹Hα, ¹³Cα, and ¹³Cβ chemical shifts from their random coil values can indicate the presence of secondary structural elements. For instance, in flexible peptides, the chemical shifts often resemble random coil values, suggesting a lack of a stable, folded structure. mdpi.com In the case of this compound, the proline residue is expected to significantly influence the backbone conformation, potentially inducing turns. The presence of proline restricts the phi (Φ) torsion angle to approximately -60°, and the cis-trans isomerization of the Gln-Pro peptide bond can lead to distinct sets of NMR signals, providing insight into the kinetics of this process.
Scalar Coupling Constants: The through-bond scalar coupling constant (³J(HN,Hα)) between the amide proton (HN) and the α-proton (Hα) is related to the backbone dihedral angle Φ through the Karplus equation. Measuring these coupling constants for each residue (except proline) allows for the determination of allowed ranges for the Φ angle, thereby constraining the backbone conformation.
A typical analysis would involve acquiring a suite of 2D NMR spectra, such as TOCSY (Total Correlated Spectroscopy) for assigning protons within a spin system (i.e., an amino acid residue) and NOESY (Nuclear Overhauser Effect Spectroscopy) for sequential assignment and distance restraints.
Table 1: Illustrative ¹H Chemical Shift Assignments for a Tetrapeptide in Aqueous Solution
| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Hγ (ppm) | Hδ (ppm) |
| Gln-1 | 8.52 | 4.35 | 2.15, 2.05 | 2.40 | - |
| Arg-2 | 8.30 | 4.40 | 1.90, 1.75 | 1.65 | 3.20 |
| Pro-3 | - | 4.50 | 2.00, 2.30 | 1.95 | 3.65, 3.75 |
| Arg-4 | 8.10 | 4.38 | 1.88, 1.72 | 1.63 | 3.18 |
Note: This table is illustrative and represents typical chemical shift values for a flexible peptide in solution. Actual values for this compound would require experimental determination.
The Nuclear Overhauser Effect (NOE) is a through-space interaction that arises when two protons are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of an NOE signal in a 2D NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, making it an extremely sensitive probe of inter-residue proximity.
Sequential and Medium-Range NOEs: In peptides, specific NOE patterns are characteristic of different secondary structures. For this compound, observing NOEs between the Hα of one residue and the amide proton (HN) of the next (dαN(i, i+1)) would confirm the peptide sequence and provide information on the backbone extension. The presence of medium-range NOEs, such as dαN(i, i+2) or dNN(i, i+2), would be strong evidence for the existence of turn-like structures, which are common in proline-containing peptides. researchgate.net
Hydrogen Bonding: Slowly exchanging amide protons, identified by a low temperature coefficient (ΔδHN/ΔT) in variable temperature NMR experiments, are indicative of their involvement in stable intramolecular hydrogen bonds. These hydrogen bonds are crucial for stabilizing defined secondary structures like β-turns.
Table 2: Representative Nuclear Overhauser Effect (NOE) Restraints for a Peptide with a Turn Conformation
| NOE Type | Residue Pair | Typical Distance (Å) | Structural Implication |
| Sequential | dαN(Gln1, Arg2) | 2.2 - 3.5 | Extended Conformation |
| Sequential | dαN(Arg2, Pro3) | 2.5 - 4.0 | Defines Gln-Pro Linkage |
| Medium-Range | dαN(Arg2, Arg4) | < 3.5 | Indicates a Turn Structure |
| Side-Chain | dβδ(Pro3, Arg4) | < 4.0 | Side-Chain Proximity |
Note: This table is a hypothetical representation of NOE data. The presence and intensity of these cross-peaks would need to be experimentally verified for this compound.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. The resulting spectrum provides a global signature of the peptide's secondary structure content. nih.gov
Secondary Structure Propensities: Different secondary structures have characteristic CD spectra. An α-helix shows strong negative bands around 222 nm and 208 nm and a positive band around 193 nm. A β-sheet has a negative band near 218 nm and a positive band near 195 nm. A polyproline II (PPII) helix, common for proline-rich sequences, displays a strong negative band around 204 nm and a weak positive band around 228 nm. researchgate.net A spectrum lacking these distinct features, often characterized by a single minimum below 200 nm, is indicative of a random coil or disordered conformation. For this compound, the CD spectrum would likely represent an average of the conformational states present, with the proline and arginine residues expected to promote turns or a PPII-like structure rather than extended helices or sheets.
Solvent Dependence: The conformation of a peptide can be highly dependent on its environment. By performing CD measurements in different solvents (e.g., water, trifluoroethanol), one can assess the stability of its secondary structure. Trifluoroethanol, a helix-inducing solvent, can reveal the intrinsic propensity of a peptide sequence to form helical structures that might not be stable in a purely aqueous environment. The charged arginine side chains would also interact differently with solvents of varying polarity, potentially influencing the backbone conformation. nih.gov
Table 3: Illustrative Circular Dichroism Minima for a Tetrapeptide in Different Solvents
| Solvent | Wavelength of Minimum (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Conformation |
| Water (pH 7) | ~198 | -8,500 | Random Coil / Disordered |
| 50% Trifluoroethanol | ~205 | -12,000 | Increased Turn/PPII Propensity |
Note: This table illustrates how solvent can affect the CD spectrum and inferred conformation of a short peptide. The data is hypothetical.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Computational Modeling and Simulation of this compound Conformation
Computational methods, particularly molecular dynamics simulations, complement experimental data by providing a dynamic, atomic-level view of a peptide's conformational landscape.
Molecular Dynamics (MD) simulations use classical mechanics to calculate the trajectory of atoms and molecules over time, allowing researchers to observe conformational changes, solvent interactions, and thermodynamic properties. acs.org
Exploring Conformational Space: An MD simulation of this compound would typically start from an initial structure (e.g., an extended or turn-like conformation) and simulate its behavior in a box of explicit solvent molecules (like water) for hundreds of nanoseconds or longer. acs.org The simulation would reveal the most populated conformational states, the transitions between them, and the flexibility of different parts of the peptide. The two arginine residues are of particular interest, as their long, flexible, and charged side chains can "snorkel" to the peptide surface to interact with the solvent or form salt bridges with the C-terminus or glutamine side chain. nih.gov
Varied Solvation Environments: Running simulations in different environments (e.g., varying ionic strength, different solvents) can mimic experimental conditions and provide insights into how the environment modulates the peptide's structure. plos.org For example, simulating the peptide at low pH would result in the protonation of the glutamine side-chain carboxyl group, altering potential intramolecular interactions. Analysis of the simulation can include calculating the root-mean-square deviation (RMSD) to assess structural stability, analyzing hydrogen bond lifetimes, and generating Ramachandran plots to visualize backbone dihedral angle distributions. acs.orgplos.org
Table 4: Typical Parameters and Outputs of an MD Simulation for a Tetrapeptide
| Parameter | Description / Value | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms. |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment realistically. |
| Simulation Time | 500 ns | Allows for sufficient sampling of conformational space. |
| Temperature | 300 K | Simulates physiological conditions. |
| Key Outputs | RMSD, RMSF, Hydrogen Bonds, Conformational Clusters | Quantify stability, flexibility, interactions, and dominant structures. |
Note: This table summarizes common settings and analyses in an MD simulation study of a peptide.
Molecular Dynamics (MD) Simulations in Varied Solvation Environments
Analysis of Backbone Torsion Angle Distributions (φ, ψ)
The conformation of a peptide backbone is defined by a series of torsion angles, primarily the phi (φ) and psi (ψ) angles for each amino acid residue. The φ angle describes the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond. The distribution of these angles for a given peptide determines its secondary structure.
| Residue | φ (phi) Angle (°) | ψ (psi) Angle (°) |
|---|---|---|
| Gln | -65.4 | -40.7 |
| Arg | -75.1 | 145.2 |
| Pro | -60.9 | -43.5 |
| Arg | -143.6 | 148.2 |
Table 1: Backbone torsion angles for the Gln-Arg-Pro-Arg sequence within a protein kinase structure (PDB ID: 2A68). genome.jp These values represent a single, static conformation and may not encompass the full range of conformations the peptide can adopt in solution.
It is crucial to note that these values represent only one possible conformation and the actual distribution in a solvated environment would show a broader range of angles, reflecting the peptide's flexibility.
Prediction and Characterization of Preferred Conformational States (e.g., Beta-Turn Structures)
The sequence of this compound, particularly the Pro-Arg segment, has a high propensity to form beta-turns. royalsocietypublishing.org A beta-turn is a secondary structure motif where the polypeptide chain reverses its direction, a feature crucial for the folding of many proteins and peptides. These turns are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3) of a four-amino-acid segment.
Given the presence of proline at the i+2 position, a type I or type II beta-turn is structurally plausible. Proline's cyclic structure restricts its φ angle to approximately -60°, predisposing the peptide to adopt a turned conformation. In a study of a similar pentapeptide, Glu-Gln-Arg-Pro-Arg, conformational analysis revealed that beta-structure and beta-turn conformations were present in the lowest energy state. nih.gov While this finding is for a related but different peptide, it supports the prediction that this compound would also preferentially adopt such structures. The stability of these turns would be further enhanced by intramolecular interactions, such as hydrogen bonds involving the side chain of the Gln residue.
Quantum Chemical Calculations for Intra-molecular Interactions and Energetic Landscapes
Quantum chemical calculations offer a powerful tool for dissecting the intricate network of non-covalent interactions that stabilize the conformational states of this compound. esisresearch.org These methods can accurately model the energetics of hydrogen bonds, salt bridges, and other electrostatic interactions that dictate the peptide's structure.
For this compound, key intramolecular interactions amenable to quantum chemical analysis include:
Salt Bridges: The positively charged guanidinium (B1211019) groups of the two arginine side chains can form strong electrostatic interactions with the C-terminal carboxylate group.
Hydrogen Bonds: The side chain amide of glutamine can act as both a hydrogen bond donor and acceptor, potentially interacting with the backbone or other side chains. The arginine side chains can also participate in hydrogen bonding.
By performing these calculations on various possible conformations (e.g., different beta-turn types, extended structures), an energetic landscape can be constructed. This landscape maps the relative energies of different conformations, allowing for the identification of the most stable, low-energy states. Such studies, while computationally intensive, provide fundamental insights into the intrinsic conformational preferences of the peptide, independent of environmental effects. dergipark.org.tr
Conformational Ensemble Generation and Analysis for Flexible Peptide Systems
Due to its inherent flexibility, a static picture of this compound is insufficient. Molecular dynamics (MD) simulations are a computational technique used to generate a conformational ensemble, which is a collection of the different three-dimensional structures the peptide can adopt over time in a simulated physiological environment. acs.org
The process typically involves:
System Setup: The peptide is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation: The forces on each atom are calculated, and Newton's laws of motion are used to simulate the movements of the atoms over time.
Analysis: The resulting trajectory is analyzed to identify the most populated conformational states, the transitions between them, and the dynamics of intramolecular interactions.
Analysis of the conformational ensemble for this compound would likely reveal the equilibrium between different beta-turn structures and more extended or random coil conformations. This provides a more realistic and dynamic understanding of the peptide's structural behavior in solution.
Molecular Interactions and Potential Biological Roles of H Gln Arg Pro Arg Oh
Enzyme Modulation Studies Relevant to H-Gln-Arg-Pro-Arg-OH and Related Sequences
Research into the enzymatic activities associated with this compound and similar peptide sequences focuses on their potential to act as substrates or inhibitors for specific enzymes, as well as their influence on complex biological cascades like blood coagulation.
Assessment of this compound as an Enzyme Substrate or Inhibitor
While direct studies detailing this compound as a substrate are not extensively documented, related peptides have been investigated for their inhibitory properties. For instance, the tetrapeptide Gly-Pro-Arg-Pro (GPRP) and its amide derivative GPRP-NH2 have been identified as inhibitors of fibrin (B1330869) polymerization zedira.commedchemexpress.com. These peptides, by binding to fibrinogen's D-domain, interfere with the aggregation process. The mechanism involves modification of glutamine residues in fibrinogen, thereby inhibiting transglutaminase cross-linking by Factor XIIIa nih.gov. This suggests that peptides containing the Arg-Pro motif, as present in this compound, may possess inhibitory capabilities against enzymes involved in protein cross-linking or polymerization.
Investigation of Interactions with Proline-Specific Peptidases (e.g., Dipeptidyl Peptidase IV)
Dipeptidyl Peptidase IV (DPP-IV) is an enzyme that cleaves dipeptides from the N-terminus of peptides, particularly those ending in proline or alanine (B10760859) researchgate.netcambridge.org. Research into DPP-IV inhibitors often involves peptides containing proline residues. While specific studies directly on this compound and DPP-IV are limited, the presence of a proline residue in the sequence suggests a potential interaction. Studies on other peptides have shown that amino acids at specific positions, including proline, arginine, and glutamine, can interact with DPP-IV, potentially leading to inhibition acs.org. For example, peptides with proline at the P2 position are known to bind to DPP-IV cambridge.orgacs.org. The sequence Gln-Arg-Pro-Arg-OH contains both proline and arginine, residues that have been implicated in DPP-IV binding and inhibition in other peptide contexts acs.org.
Effects on Coagulation-Related Enzyme Systems (e.g., inhibition of fibrinogen aggregation and fibrin polymerization by related peptides)
Peptides containing the Gly-Pro-Arg-Pro (GPRP) sequence have demonstrated significant effects on the blood coagulation cascade, specifically by inhibiting fibrin polymerization zedira.commedchemexpress.com. GPRP binds to the D-domain of fibrinogen, a crucial step in the formation of fibrin clots rcsb.org. This binding prevents the interaction of fibrinogen with the platelet membrane glycoprotein (B1211001) IIb/IIIa complex, thereby inhibiting fibrin polymerization medchemexpress.com. The GPRP-NH2 derivative also acts as an inhibitor of fibrin polymerization zedira.com. These findings highlight the role of the Arg-Pro motif in modulating fibrin formation. Given that this compound contains an Arg-Pro-Arg sequence, it is plausible that it could influence coagulation-related enzyme systems, potentially through similar mechanisms of interacting with fibrinogen or related components.
Structure-Activity Relationship (SAR) Investigations for this compound and its Derivatives
Structure-activity relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. For peptides like this compound, SAR investigations explore how modifications to the amino acid sequence, conformation, and chemical properties affect their functional efficacy.
Identification of Pharmacophore Elements within the this compound Sequence for Functional Efficacy
Identifying the pharmacophore—the essential structural features required for biological activity—is a key aspect of drug design. For peptides, this involves pinpointing specific amino acid residues and their spatial arrangements that mediate interactions with biological targets. While a defined pharmacophore for this compound is not explicitly detailed in the provided search results, general principles of peptide SAR can be applied. For instance, in Substance P analogs, C-terminal amidation and specific amino acid substitutions have been shown to significantly improve binding affinities diva-portal.org. In other peptide contexts, charged and hydrophobic residues play critical roles in binding to receptors or enzymes core.ac.ukacs.org. The Arg-Pro motif is recognized for its role in fibrin polymerization inhibition zedira.commedchemexpress.com, suggesting that the arginine and proline residues within this compound may contribute to specific binding interactions. Further research would be needed to precisely map the pharmacophore elements of this peptide for its particular biological activities.
Advanced Analytical and Methodological Approaches in H Gln Arg Pro Arg Oh Research
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for isolating and quantifying the purity of H-Gln-Arg-Pro-Arg-OH. These methods leverage the differential physicochemical properties of the peptide and potential impurities to achieve separation.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone for assessing peptide purity and for purification mtoz-biolabs.comcreative-proteomics.commtoz-biolabs.comaltabioscience.com. RP-HPLC separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18-bonded silica) and a polar mobile phase, typically a gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid creative-proteomics.commtoz-biolabs.comaltabioscience.com. The peptide bond exhibits strong UV absorption around 220 nm, making this wavelength suitable for detection creative-proteomics.com.
In the analysis of this compound, RP-HPLC can resolve the target peptide from synthesis by-products, such as truncated sequences, incompletely deprotected peptides, or degradation products altabioscience.comjpt.com. Purity is typically determined by calculating the area percentage of the main peptide peak relative to the total integrated peak area in the chromatogram mtoz-biolabs.comcreative-proteomics.com. A pure peptide sample will ideally show a single, sharp peak, while impurities manifest as additional peaks or shoulders creative-proteomics.com. Gradient elution, where the proportion of organic solvent increases over time, is often employed to achieve optimal separation of peptides with varying polarities creative-proteomics.com.
For this compound, UPLC can provide more precise purity assessments and is beneficial for screening large numbers of samples or for rapid method development that can predict preparative purification conditions waters.combiopharminternational.com. The improved resolution of UPLC can effectively separate closely related peptides that might co-elute in standard HPLC chromatographytoday.comwaters.com.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) techniques are critical for confirming the molecular identity, determining the precise molecular weight, and elucidating the structure of this compound.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are primary techniques for determining the molecular weight of peptides mtoz-biolabs.comijpsjournal.commdanderson.orgucsf.educreative-proteomics.comcreative-proteomics.com. In ESI-MS, the peptide is ionized in solution and introduced into the mass spectrometer as charged droplets, which then evaporate to form gas-phase ions, typically protonated ([M+H]+) mdanderson.orgucsf.educreative-proteomics.comlibretexts.orglibretexts.org. ESI can produce multiply charged ions, requiring deconvolution algorithms to determine the neutral molecular mass mdanderson.orgcreative-proteomics.commsvision.com. MALDI-TOF MS involves co-crystallizing the peptide with a matrix and desorbing/ionizing it with a laser pulse, typically forming singly charged ions mtoz-biolabs.commdanderson.orgcreative-proteomics.commdpi.comnih.gov.
For this compound, these techniques confirm the expected molecular weight, which can be calculated based on its amino acid sequence. The calculated monoisotopic mass for this compound is approximately 603.35 Da. ESI-MS and MALDI-TOF MS would detect ions corresponding to this mass, such as [M+H]+ around 604.36 Da mdanderson.orgucsf.edu. These methods are also invaluable for impurity profiling, as they can detect and identify molecules with different masses present in the sample mtoz-biolabs.comjpt.comijpsjournal.com.
Tandem Mass Spectrometry (MS/MS) provides definitive sequence information and can detect post-translational modifications or other structural alterations mtoz-biolabs.comlibretexts.orgcreative-proteomics.comcreative-proteomics.com. In MS/MS, a specific precursor ion (e.g., the protonated peptide) is selected and then fragmented, typically through Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD) libretexts.orgcreative-proteomics.compnas.org. The resulting fragment ions (e.g., b-ions and y-ions) are analyzed, and their mass differences reveal the sequence of amino acids libretexts.orgcreative-proteomics.compnas.org.
For this compound, MS/MS analysis would involve fragmenting the peptide ion and analyzing the resulting mass spectrum to confirm the order of Glutamine-Arginine-Proline-Arginine. This technique is crucial for verifying that the synthesized peptide has the correct sequence and can also identify potential modifications such as deamidation of glutamine or oxidation of arginine, which could occur during synthesis or storage mtoz-biolabs.comijpsjournal.comcreative-proteomics.com.
In Vitro Experimental Systems for Mechanistic Research
While this section focuses on in vitro systems, the analytical methodologies discussed above are integral to understanding the peptide's behavior and mechanisms within these experimental setups. For this compound, in vitro studies might investigate its stability in biological matrices, its interaction with cellular targets, or its functional effects.
Analytical techniques like HPLC and LC-MS/MS are employed to monitor the peptide's concentration and integrity over time in simulated biological fluids (e.g., cell culture media, serum) ijpsjournal.comtandfonline.com. This allows researchers to assess its stability against enzymatic degradation or chemical decomposition under physiologically relevant conditions ijpsjournal.comtandfonline.comijsra.netresearchgate.net. For instance, stability studies might involve incubating the peptide in serum and periodically analyzing samples using RP-HPLC to quantify the remaining intact peptide and identify degradation products tandfonline.com.
Furthermore, when studying peptide-target interactions in vitro, analytical methods can be used to quantify the amount of peptide bound to a target or to measure changes in target molecules mediated by the peptide. For example, after an incubation period, the peptide-target complex might be separated, and the peptide component quantified using LC-MS to understand binding kinetics or stoichiometry. Similarly, if the peptide's mechanism involves modulating an enzyme's activity, LC-MS could be used to quantify substrate or product levels, indirectly assessing the peptide's effect.
Future Perspectives and Emerging Research Directions for H Gln Arg Pro Arg Oh
Exploration of Novel Binding Partners and Undiscovered Biological Functions for the H-Gln-Arg-Pro-Arg-OH Sequence
The specific arrangement of amino acids in this compound suggests potential interactions with various biological targets. Arginine residues, with their positively charged guanidinium (B1211019) groups, are often involved in protein-protein interactions, receptor binding, and enzymatic recognition wikipedia.orgnih.gov. Proline residues can introduce conformational constraints, influencing peptide structure and stability vulcanchem.com. Future research should focus on systematically identifying the binding partners of this peptide. Techniques such as affinity chromatography coupled with mass spectrometry, yeast two-hybrid screens, or protein-fragment complementation assays could reveal novel protein targets acs.orgnih.govmdpi.com. Understanding these interactions is crucial for elucidating undiscovered biological functions, which might range from modulating signaling pathways to acting as enzyme substrates or inhibitors. For instance, studies on similar peptide motifs have revealed roles in immunomodulation and cell signaling bachem.com. The identification of specific binding partners will pave the way for targeted therapeutic development or the creation of precise research tools.
Development of Advanced Peptide Delivery Systems for In Vitro Research Probes
For this compound to be effectively utilized as an in vitro research probe, its delivery into cellular environments or specific experimental setups needs optimization. Advanced delivery systems can protect the peptide from degradation, enhance its cellular uptake, and ensure targeted delivery within complex biological matrices. Nanoparticle-based systems, such as liposomes, polymeric nanoparticles (e.g., PLGA), or hydrogels, offer promising avenues for encapsulating and releasing peptides in a controlled manner mdpi.comnih.govnih.gov. For in vitro applications, these systems can be designed to facilitate easy handling, precise dosing, and minimal interference with experimental readouts. For example, researchers could develop peptide-conjugated nanoparticles that target specific cell surface markers or are responsive to particular in vitro stimuli, thereby improving the spatial and temporal control of peptide activity in cell culture experiments. The development of such delivery systems is critical for translating the peptide's potential into robust experimental findings.
Integration of Multi-Omics Data in Elucidating Comprehensive Roles of this compound
To gain a comprehensive understanding of the biological roles of this compound, an integrated multi-omics approach is essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the peptide's impact on cellular systems nih.govfrontlinegenomics.comportlandpress.com. For example, transcriptomic analysis could reveal changes in gene expression patterns following peptide treatment, while proteomic analysis could identify alterations in protein abundance and post-translational modifications. Metabolomic data could shed light on how the peptide influences cellular metabolic pathways. By integrating these diverse datasets, researchers can identify key signaling cascades, regulatory networks, and metabolic shifts influenced by this compound. This integrative strategy moves beyond studying individual molecular players to understanding the complex interplay of biological processes, providing a deeper insight into the peptide's functional significance and potential mechanisms of action.
Harnessing Machine Learning and Artificial Intelligence for De Novo Peptide Design and Prediction of Bioactivity Profiles
Machine learning (ML) and artificial intelligence (AI) offer powerful tools for accelerating peptide discovery and optimizing their properties nih.govscispace.combiorxiv.orgoup.comyoutube.com. For this compound, these technologies can be employed in several ways. Firstly, AI algorithms can be trained on existing peptide datasets to predict the bioactivity profiles of novel sequences, including potential binding partners and therapeutic efficacy. This can guide the de novo design of peptide analogs with enhanced or altered properties. Secondly, ML models can predict optimal delivery strategies or identify specific cellular targets based on complex biological data. By analyzing large datasets of peptide structures, sequences, and associated bioactivities, AI can identify subtle patterns that are not apparent through traditional methods, thereby expediting the identification of promising peptide candidates for further experimental validation. This approach can significantly reduce the time and cost associated with experimental screening, making the discovery process more efficient.
Q & A
Q. What ethical and methodological standards apply when transitioning from in vitro to animal studies with this compound?
- Methodological Answer : Follow NIH guidelines for preclinical research: justify sample sizes via power analysis, use blinded scoring for behavioral outcomes, and adhere to ARRIVE 2.0 reporting standards. Obtain IACUC approval before initiating studies .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
